![molecular formula C19H16BrF3N4OS B10900428 5-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900428.png)
5-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(4-Bromophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of bromophenyl, thienylmethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution using bromine or a brominating agent.
Attachment of the Thienylmethyl Group: This step typically involves a nucleophilic substitution reaction.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group.
Reduction: Reduction reactions can occur at the bromophenyl group.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
5-(4-Bromophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- 5-(4-Fluorophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The presence of the bromophenyl group in 5-(4-bromophenyl)-N~2~-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability .
Properties
Molecular Formula |
C19H16BrF3N4OS |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16BrF3N4OS/c20-12-5-3-11(4-6-12)14-8-16(19(21,22)23)27-17(25-14)9-15(26-27)18(28)24-10-13-2-1-7-29-13/h1-7,9,14,16,25H,8,10H2,(H,24,28) |
InChI Key |
DYMXTCHODIDHLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NCC3=CC=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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